1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a versatile chemical compound used in scientific research. It exhibits promising potential in various applications, such as drug development and material synthesis, due to its unique structure and properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and selectively cyclized to form the desired compound . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in material synthesis and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol: This compound has a similar structure but with a different position of the ethoxy group on the phenyl ring.
Other piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-2-23-15-5-7-16(8-6-15)24(21,22)19-11-9-18(10-12-19)13-17(20)14-3-4-14/h5-8,14,17,20H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQBCKCNXZPZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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